1-Pentadecanethiol (CAS: 25276-70-4) is a highly pure, odd-chain (C15) linear alkanethiol widely procured for surface functionalization, nanoparticle capping, and the formation of self-assembled monolayers (SAMs). Unlike its even-chain counterparts, 1-pentadecanethiol transitions near room temperature (melting point ~22 °C) and boils at 325 °C, offering distinct handling and processability profiles in solvent-based workflows. In industrial and advanced laboratory settings, it is primarily selected not just as a generic hydrophobic tether, but specifically to exploit the 'odd-even effect'—a well-documented physical phenomenon where the odd number of carbon atoms dictates the terminal methyl group's orientation on a substrate. This structural parity fundamentally alters the macroscopic properties of the resulting monolayer, making 1-pentadecanethiol an irreplaceable precursor for tuning surface energy, tribology, and thermal stability in microelectronics and precision coatings [1].
Substituting 1-pentadecanethiol with closely related even-chain analogs, such as 1-tetradecanethiol (C14) or 1-hexadecanethiol (C16), fundamentally compromises application-critical performance due to the odd-even parity effect. In self-assembled monolayers, the parity of the carbon chain dictates the orientation of the terminal carbon-carbon bond; in even-chain thiols, this bond is nearly perpendicular to the substrate, whereas in odd-chain thiols like C15, it is tilted significantly away from the surface normal. This seemingly minor atomic variance translates into massive macroscopic differences: odd-chain SAMs exhibit up to 2.5 times higher shear stress under pressure, distinct wettability profiles, and superior thermal stability compared to even-chain substitutes. Consequently, procurement substitution based merely on similar chain length or hydrophobicity will fail in precision applications like MEMS lubrication, microfluidic wetting control, and high-temperature nanoparticle stabilization where the specific terminal dipole and packing density of the C15 chain are strictly required[1].
Molecular dynamics and friction force microscopy studies reveal that the odd-even parity of alkanethiols drastically impacts their lubricating properties. When comparing 1-pentadecanethiol (C15) to 1-tetradecanethiol (C14) in SAM-SAM sliding contacts on gold substrates, the odd-chain C15 exhibits a significantly higher friction coefficient. Specifically, C15 SAMs generate 2 to 2.5 times larger shear stress than their even-chain counterparts across a broad pressure range (up to 3 GPa) [1]. This is attributed to the distinct terminal methyl orientation and specific gauche defect distribution inherent to the odd-chain structure.
| Evidence Dimension | Friction coefficient / Shear stress |
| Target Compound Data | 1-Pentadecanethiol (C15): ~2 to 2.5x higher shear stress |
| Comparator Or Baseline | 1-Tetradecanethiol (C14): Baseline shear stress |
| Quantified Difference | 200-250% increase in friction coefficient for the odd-chain SAM |
| Conditions | SAM-SAM sliding contacts on Au(111) at pressures of 0.3–3.0 GPa and shear rates of 10^8–10^11 s^-1 |
Allows engineers to precisely tune the mechanical resistance and tribological response of protective coatings in MEMS/NEMS devices by selecting the C15 variant.
The macroscopic properties of functionalized surfaces are heavily dependent on the molecular tilt angle of the precursor. In self-assembled monolayers on Au(111), 1-pentadecanethiol (C15) assumes an average tilt angle of approximately 30.06°, oriented toward the next-next-nearest neighbor (NNNN). In contrast, the even-chain 1-tetradecanethiol (C14) exhibits a lower tilt angle of 26.98°, oriented toward the next-nearest neighbor (NNN) [1]. This ~3° difference in tilt angle, driven by the odd-even effect, directly alters the packing density and the exposure of the terminal methyl dipole to the surrounding environment.
| Evidence Dimension | Monolayer average tilt angle |
| Target Compound Data | 1-Pentadecanethiol (C15): 30.06° |
| Comparator Or Baseline | 1-Tetradecanethiol (C14): 26.98° |
| Quantified Difference | +3.08° difference in tilt angle and distinct azimuthal orientation |
| Conditions | Self-assembled monolayers on Au(111) at 300 K |
Critical for applications requiring exact steric presentation and packing densities, ensuring reproducible surface functionalization that even-chain alternatives cannot match.
Wettability is a primary specification for hydrophobic coatings, and the odd-even effect ensures that C15 thiols perform differently than C14 or C16 thiols. High-precision contact angle measurements using polar liquids (such as water or diethylene glycol) on ultra-smooth substrates demonstrate a static contact angle difference of 1.7° to 3.0° between odd and even alkanethiolate SAMs[1]. 1-Pentadecanethiol exposes its terminal dipole differently than even-chain analogs, resulting in a distinct hydrophobicity profile that cannot be replicated by simply substituting or blending C14 and C16 thiols.
| Evidence Dimension | Static contact angle (θs) with polar liquids |
| Target Compound Data | Odd-chain SAMs (e.g., C15): Distinct wetting baseline |
| Comparator Or Baseline | Even-chain SAMs (e.g., C14/C16): Δθs ≈ 1.7° to 3.0° difference |
| Quantified Difference | Up to 3.0° shift in static contact angle due to parity |
| Conditions | SAMs on ultra-smooth Au or Ag substrates (RMS roughness < 1 nm) using polar probe liquids |
Provides the exact surface energy required for precision microfluidics and biosensor arrays where fluid pinning and droplet transport must be strictly controlled.
When subjected to thermal stress, alkanethiol SAMs undergo an order-disorder phase transition. Molecular dynamics simulations and thermal analyses indicate that this transition temperature is significantly enhanced over the melting point of the corresponding bulk alkane, and this enhancement is strictly parity-dependent. Odd-chain alkanethiols, including 1-pentadecanethiol, exhibit a larger transition temperature enhancement and maintain smaller gauche defects at elevated temperatures compared to their even-chain counterparts [1]. This grants C15 SAMs superior thermal and structural stability under processing conditions.
| Evidence Dimension | Order-disorder phase transition enhancement |
| Target Compound Data | Odd-chain SAMs (C15): Larger T_transition enhancement and smaller gauche defects |
| Comparator Or Baseline | Even-chain SAMs (C14/C16): Lower relative thermal stability |
| Quantified Difference | Measurably higher thermal stability and structural order retention at elevated temperatures |
| Conditions | Thermal ramping of SAMs on Au(111) from 300 K to 420 K |
Ensures that nanoparticle capping layers and surface coatings remain structurally intact during high-temperature manufacturing or operational thermal cycling.
Because 1-pentadecanethiol SAMs exhibit 2 to 2.5 times higher shear stress than their even-chain counterparts, this compound is the optimal choice for tuning the mechanical resistance and wear protection in nano-electromechanical switches and boundary lubrication systems [1].
In microfluidic device manufacturing, applying 1-pentadecanethiol to ultra-smooth gold or silver micro-channels allows engineers to achieve a highly specific static contact angle dictated by the odd-chain terminal dipole, optimizing fluid flow and droplet pinning in ways that C14 or C16 thiols cannot replicate [2].
For noble metal nanoparticles requiring elevated temperature processing, 1-pentadecanethiol serves as a superior capping agent. Its odd-chain parity provides an enhanced order-disorder phase transition temperature and fewer gauche defects, ensuring the protective monolayer remains intact under thermal stress [3].